ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside
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Overview
Description
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside is a complex organic compound with the molecular formula C17H24Cl3NO9S and a molecular weight of 524.79 g/mol . This compound is characterized by its unique structure, which includes multiple acetyl groups, a thioether linkage, and a trichloroethoxycarbonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of Thioether Linkage: A thioether linkage is introduced at the 1-position of the glucopyranoside.
Addition of Trichloroethoxycarbonylamino Group: The trichloroethoxycarbonylamino group is added to the 2-position of the glucopyranoside.
Final Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The trichloroethoxycarbonylamino group can be reduced to an amine.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired transformation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted glucopyranosides depending on the reagents used.
Scientific Research Applications
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-glucopyranoside: Lacks the trichloroethoxycarbonylamino group.
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-amino-beta-D-glucopyranoside: Contains an amino group instead of the trichloroethoxycarbonylamino group.
Uniqueness
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside is unique due to the presence of the trichloroethoxycarbonylamino group, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C17H24Cl3NO9S |
---|---|
Molecular Weight |
524.8 g/mol |
IUPAC Name |
[3,4-diacetyloxy-6-ethylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24Cl3NO9S/c1-5-31-15-12(21-16(25)27-7-17(18,19)20)14(29-10(4)24)13(28-9(3)23)11(30-15)6-26-8(2)22/h11-15H,5-7H2,1-4H3,(H,21,25) |
InChI Key |
CRCQOHLIHKILST-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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